molecular formula C23H23NO B4724933 2-(4-biphenylyl)-N-(3-phenylpropyl)acetamide

2-(4-biphenylyl)-N-(3-phenylpropyl)acetamide

Cat. No. B4724933
M. Wt: 329.4 g/mol
InChI Key: ZDQDDPCBEZEEGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-biphenylyl)-N-(3-phenylpropyl)acetamide, commonly known as BPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPPA is a member of the class of N-arylacetamides and has been studied extensively for its pharmacological properties.

Mechanism of Action

The mechanism of action of BPPA is related to its ability to inhibit the activity of MAGL and FAAH. MAGL is an enzyme that degrades the endocannabinoid 2-AG, while FAAH is an enzyme that metabolizes various bioactive lipids, including endocannabinoids. The inhibition of these enzymes leads to an increase in the levels of endocannabinoids and other bioactive lipids, which can have various physiological effects.
Biochemical and Physiological Effects:
BPPA has been shown to have various biochemical and physiological effects, including the inhibition of MAGL and FAAH activity, the increase in the levels of endocannabinoids and other bioactive lipids, and the inhibition of cancer cell growth. In addition, BPPA has been shown to have anti-inflammatory and analgesic effects, which may be related to its ability to modulate the endocannabinoid system.

Advantages and Limitations for Lab Experiments

BPPA has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, there are also some limitations, including its relatively high cost and limited availability.

Future Directions

There are several future directions for the study of BPPA, including the development of novel drugs targeting MAGL and FAAH, the investigation of its potential therapeutic applications in various diseases, and the exploration of its effects on the endocannabinoid system and other biochemical pathways. In addition, further research is needed to elucidate the mechanisms of action of BPPA and to optimize its pharmacological properties for clinical use.

Scientific Research Applications

BPPA has been studied for its potential applications in various fields such as neuroscience, cancer research, and drug development. In neuroscience, BPPA has been shown to inhibit the activity of the enzyme monoacylglycerol lipase (MAGL), which is involved in the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). This inhibition leads to an increase in the levels of 2-AG, which has been shown to have neuroprotective effects and may have therapeutic potential for the treatment of neurodegenerative diseases.
In cancer research, BPPA has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. The mechanism of action is thought to be related to the inhibition of fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids and other bioactive lipids.
In drug development, BPPA has been studied as a potential lead compound for the development of novel drugs targeting MAGL and FAAH. The inhibition of these enzymes has been shown to have therapeutic potential for the treatment of various diseases, including pain, inflammation, and anxiety.

properties

IUPAC Name

2-(4-phenylphenyl)-N-(3-phenylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO/c25-23(24-17-7-10-19-8-3-1-4-9-19)18-20-13-15-22(16-14-20)21-11-5-2-6-12-21/h1-6,8-9,11-16H,7,10,17-18H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDQDDPCBEZEEGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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